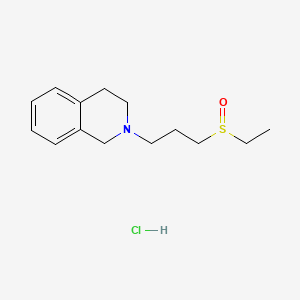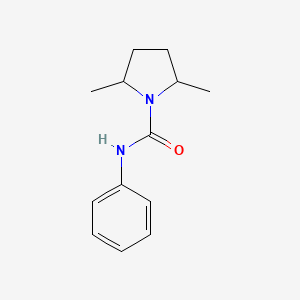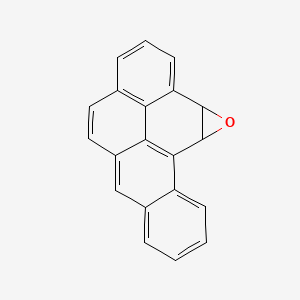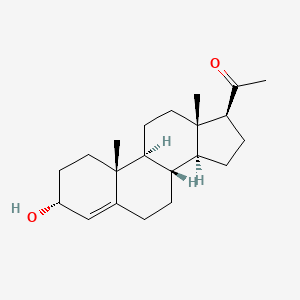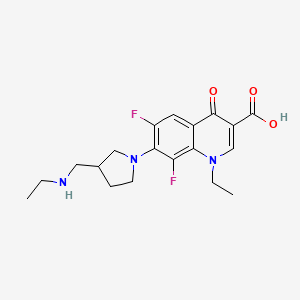
1-羟基-2,1-苯并硼杂环戊烷
描述
苯并[c][1,2]氧杂硼杂环戊烷-1(3H)-醇是一种含硼杂环化合物,以其独特的结构而闻名,该结构包含一个稠合的苯环和一个氧杂硼杂环戊烷环。
科学研究应用
苯并[c][1,2]氧杂硼杂环戊烷-1(3H)-醇具有多种科学研究应用:
化学: 它被用作合成更复杂的含硼化合物的构建块。
生物学: 该化合物已显示出作为某些酶抑制剂的潜力,使其成为药物开发的候选者。
作用机制
苯并[c][1,2]氧杂硼杂环戊烷-1(3H)-醇的作用机制涉及它与特定分子靶标的相互作用。 例如,它可以通过结合其催化域来抑制磷酸二酯酶。 这种相互作用会破坏酶的活性,导致细胞中某些信号分子的水平降低 .
生化分析
Biochemical Properties
1-Hydroxy-2,1-benzoxaborolane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes by forming reversible covalent bonds with their active sites. For instance, 1-Hydroxy-2,1-benzoxaborolane has been shown to interact with serine hydrolases, which are a class of enzymes involved in numerous physiological processes. The interaction between 1-Hydroxy-2,1-benzoxaborolane and these enzymes results in the inhibition of their catalytic activity, thereby modulating biochemical pathways .
Cellular Effects
The effects of 1-Hydroxy-2,1-benzoxaborolane on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-Hydroxy-2,1-benzoxaborolane has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-Hydroxy-2,1-benzoxaborolane involves its ability to form covalent bonds with specific biomolecules. This compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity. For example, 1-Hydroxy-2,1-benzoxaborolane has been shown to inhibit the activity of proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in proteolytic activity. Additionally, 1-Hydroxy-2,1-benzoxaborolane can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hydroxy-2,1-benzoxaborolane have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Prolonged exposure to 1-Hydroxy-2,1-benzoxaborolane can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These long-term effects are important considerations for the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of 1-Hydroxy-2,1-benzoxaborolane vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate biochemical pathways without causing significant toxicity. At high doses, 1-Hydroxy-2,1-benzoxaborolane may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
1-Hydroxy-2,1-benzoxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites. For instance, 1-Hydroxy-2,1-benzoxaborolane can inhibit the activity of glycolytic enzymes, resulting in altered glucose metabolism and energy production. These effects on metabolic pathways are critical for understanding the potential therapeutic applications of this compound .
Transport and Distribution
The transport and distribution of 1-Hydroxy-2,1-benzoxaborolane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing it to reach its target sites within the cell. Additionally, 1-Hydroxy-2,1-benzoxaborolane can bind to intracellular proteins, facilitating its distribution and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Hydroxy-2,1-benzoxaborolane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biological effects. The localization of 1-Hydroxy-2,1-benzoxaborolane in these subcellular compartments is crucial for its activity, as it allows the compound to interact with its target biomolecules and modulate cellular processes .
准备方法
合成路线和反应条件
苯并[c][1,2]氧杂硼杂环戊烷-1(3H)-醇的合成通常涉及在酸性条件下,硼酸衍生物与合适的二醇发生反应。 一种常用的方法是在室温下使用硅胶和乙酸乙酯,该方法能以良好的产率生成所需的产物 .
工业生产方法
苯并[c][1,2]氧杂硼杂环戊烷-1(3H)-醇的工业生产方法尚未得到广泛的文献记载。 一般方法包括放大实验室合成方法,优化反应条件,并通过各种纯化技术确保最终产物的纯度。
化学反应分析
反应类型
苯并[c][1,2]氧杂硼杂环戊烷-1(3H)-醇会发生几种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成各种氧化衍生物。
还原: 还原反应可以生成化合物的还原形式。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢之类的氧化剂,硼氢化钠之类的还原剂,以及用于取代反应的各种亲核试剂。 反应通常在温和条件下进行,以保持氧杂硼杂环戊烷环的完整性 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以生成羟基化衍生物,而取代反应可以将各种官能团引入分子中。
相似化合物的比较
类似化合物
苯并[c][1,2,5]氧杂二唑: 这些化合物也包含一个稠合的苯环和一个氧杂硼杂环戊烷环,但不同之处在于存在额外的氮原子。
苯并[c][1,2,5]噻二唑: 与氧杂二唑类似,这些化合物在氮原子位置包含硫原子。
独特性
苯并[c][1,2]氧杂硼杂环戊烷-1(3H)-醇因其独特的含硼结构而具有独特性,这种结构赋予了其独特的化学和生物学特性。
属性
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQABDOICLHPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328044 | |
| Record name | 1-Hydroxy-2,1-benzoxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-41-1 | |
| Record name | 1-Hydroxy-2,1-benzoxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2,1-benzoxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 1-hydroxy-2,1-benzoxaborolane itself is a key intermediate in the synthesis of various pharmaceutical compounds, its derivatives exhibit diverse mechanisms of action. For instance, GSK656, a derivative, targets Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). [] This interaction inhibits the enzyme, disrupting protein synthesis and ultimately leading to bacterial death. Another derivative, AN3485, inhibits the activity of Toll-like receptors (TLRs), specifically TLR2, TLR3, TLR4, and TLR5. [, ] This inhibition leads to the suppression of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory and autoimmune diseases.
A: Modifications to the core structure of 1-hydroxy-2,1-benzoxaborolane significantly influence its activity, potency, and selectivity. For example, the introduction of a 3-aminomethyl group and halogen substitutions at the 4-position are crucial for the potent inhibition of Mtb LeuRS by GSK656. [] Similarly, the presence of specific substituents on the benzoxaborole scaffold in AN3485 dictates its interaction with TLRs and subsequent anti-inflammatory activity. [, ] Understanding these SARs is essential for optimizing the design of novel therapeutic agents based on this scaffold.
A: Studies have demonstrated the efficacy of these compounds in various models. AN3485, for instance, effectively inhibited LPS-induced cytokine synthesis in both in vitro cell-based assays and in vivo mouse models. [] It also suppressed inflammation in mouse models of contact dermatitis, delayed-type hypersensitivity, and collagen-induced arthritis. [, ] GSK656 exhibited potent antitubercular activity against Mtb H37Rv in vitro and demonstrated efficacy in murine tuberculosis infection models. []
A: Research on GSK656 highlights its favorable pharmacokinetic profile, including good absorption and distribution properties. [] The compound also showed promising efficacy against Mtb infection in mouse models, suggesting a positive link between its pharmacokinetic behavior and in vivo activity. [] While detailed ADME data for all derivatives is not explicitly provided in these papers, such information is crucial for understanding the compounds' behavior within living organisms and guiding further development.
A: Various analytical techniques are employed to characterize these compounds. X-ray diffraction was used to determine the crystal structure of a novel crystalline form of a boron-containing antibacterial drug derived from 1-hydroxy-2,1-benzoxaborolane. [] Additionally, Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy, including 1H, 11B, and 35Cl SSNMR, provided structural information, chemical shift analysis, and quadrupolar interaction analysis for the compound. [] This highlights the power of combining these techniques for comprehensive characterization.
A: While the presented research focuses on the antibacterial and anti-inflammatory properties of these compounds, their unique chemical properties and diverse SAR make them attractive candidates for exploring other therapeutic areas. For example, the ability of some derivatives to bind saccharides, as demonstrated by the benzoboroxole modified nanoparticles, [] suggests potential applications in areas like glucose sensing or drug delivery targeting specific sugar moieties. Further investigation into the broader biological activities of these compounds is warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


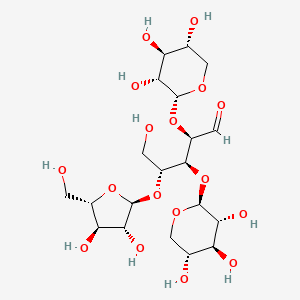
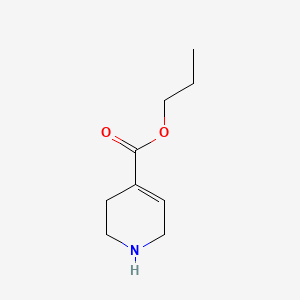
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)

